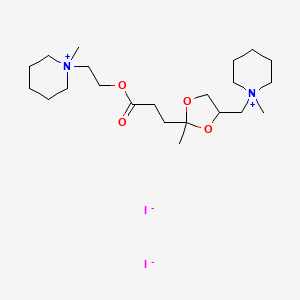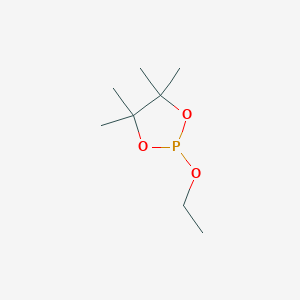
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing both oxygen and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a base, followed by the introduction of ethoxy groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted dioxaphospholanes, depending on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in certain chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a chlorine atom instead of an ethoxy group.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom instead of phosphorus and a methoxy group instead of an ethoxy group.
2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine: Contains a pyridine ring and a boron atom instead of phosphorus.
Uniqueness
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is unique due to its specific combination of ethoxy groups and a dioxaphospholane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research.
Propiedades
Número CAS |
38206-24-5 |
|---|---|
Fórmula molecular |
C8H17O3P |
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C8H17O3P/c1-6-9-12-10-7(2,3)8(4,5)11-12/h6H2,1-5H3 |
Clave InChI |
ZVWZJPWCARTESN-UHFFFAOYSA-N |
SMILES canónico |
CCOP1OC(C(O1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
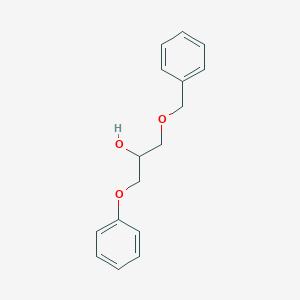
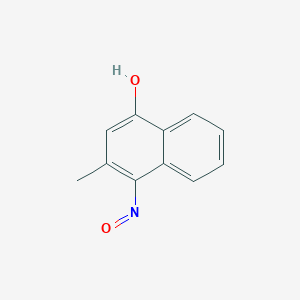
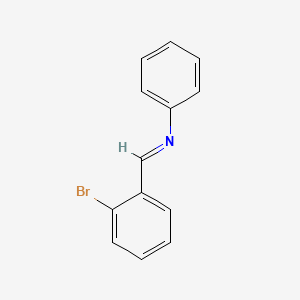
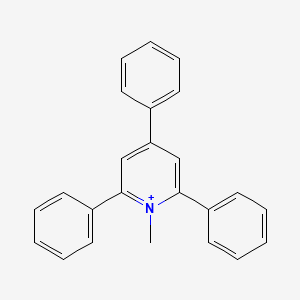


![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
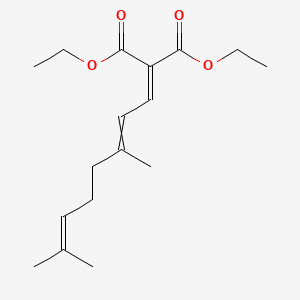
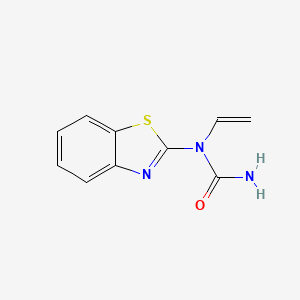
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
